molecular formula C8H11BrO2 B6306956 Methyl 2-bromo-1-cyclohexenecarboxylate CAS No. 72422-64-1

Methyl 2-bromo-1-cyclohexenecarboxylate

Cat. No.: B6306956
CAS No.: 72422-64-1
M. Wt: 219.08 g/mol
InChI Key: AJGNIFAADXLTAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-1-cyclohexenecarboxylate is an organic compound with the molecular formula C8H11BrO2 and a molecular weight of 219.08 g/mol . It is a brominated derivative of cyclohexene carboxylate and is used in various chemical reactions and research applications.

Preparation Methods

Methyl 2-bromo-1-cyclohexenecarboxylate can be synthesized through several methods. One common synthetic route involves the bromination of methyl 1-cyclohexenecarboxylate using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction typically occurs in the presence of a solvent such as carbon tetrachloride or chloroform, and the reaction conditions may include refluxing the mixture to ensure complete bromination.

Chemical Reactions Analysis

Methyl 2-bromo-1-cyclohexenecarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding cyclohexene derivative.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized products.

Properties

IUPAC Name

methyl 2-bromocyclohexene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGNIFAADXLTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CCCC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.